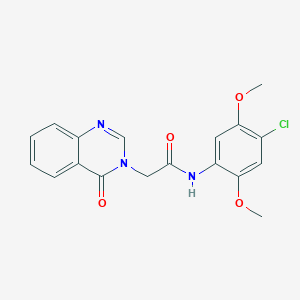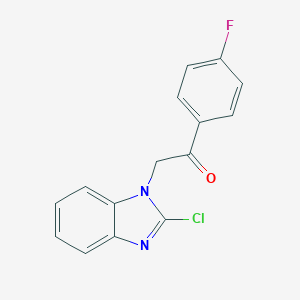![molecular formula C19H20N6O4S2 B277514 N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the inhibition of specific enzymes and signaling pathways that are involved in the progression of cancer and inflammation. It has also been shown to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
Biochemical and Physiological Effects:
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have significant biochemical and physiological effects in various studies. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its high potency and specificity towards specific enzymes and signaling pathways. However, one of the major limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One of the major directions is the optimization of its pharmacokinetics and bioavailability to improve its efficacy. Another direction is the development of novel drug delivery systems to enhance its delivery and targeting to specific tissues and cells. Additionally, further studies are needed to investigate its potential application in other diseases and disorders.
Synthesemethoden
The synthesis of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 2-(morpholin-4-yl)-2-oxoethylamine with 2-chloro-1,3,4-thiadiazole followed by reaction with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential application in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C19H20N6O4S2 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H20N6O4S2/c26-15(5-6-25-12-20-14-4-2-1-3-13(14)17(25)28)21-18-22-23-19(31-18)30-11-16(27)24-7-9-29-10-8-24/h1-4,12H,5-11H2,(H,21,22,26) |
InChI-Schlüssel |
AGEFZSPMJQKGKL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Kanonische SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)
![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)


![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)